molecular formula C24H22FNO2 B2459557 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-79-2

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2459557
CAS No.: 850905-79-2
M. Wt: 375.443
InChI Key: YTQXPEMJKUXDKV-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a fluorobenzyl group, a phenylethoxy group, and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the isoquinolinone core.

    Attachment of the Phenylethoxy Group: The phenylethoxy group can be attached through an etherification reaction, where a phenylethanol derivative reacts with the isoquinolinone core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenylethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a variety of substituted isoquinolinone derivatives.

Scientific Research Applications

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one can be compared with other similar compounds, such as:

    2-(4-chlorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-methylbenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.

    2-(4-nitrobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17(19-6-3-2-4-7-19)28-23-9-5-8-22-21(23)14-15-26(24(22)27)16-18-10-12-20(25)13-11-18/h2-13,17H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQXPEMJKUXDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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